molecular formula C6H3ClN4O2 B13111288 8-Chloro-3-nitroimidazo[1,2-b]pyridazine

8-Chloro-3-nitroimidazo[1,2-b]pyridazine

Cat. No.: B13111288
M. Wt: 198.57 g/mol
InChI Key: WJRXHYCXAJHABF-UHFFFAOYSA-N
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Description

8-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a chlorine atom at the 8th position and a nitro group at the 3rd position of the imidazo[1,2-b]pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-nitroimidazo[1,2-a]pyridine with a chlorinating agent under specific conditions. For example, using conditions previously described in the literature, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine was obtained with a 54% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods to improve yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-3-nitroimidazo[1,2-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-3-nitroimidazo[1,2-b]pyridazine involves its interaction with molecular targets within the cell. The nitro group can generate nitrosative stress, which is toxic to certain parasites. Additionally, the compound may inhibit specific enzymes or pathways critical for the survival of the parasites .

Comparison with Similar Compounds

8-Chloro-3-nitroimidazo[1,2-b]pyridazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

8-chloro-3-nitroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-4-1-2-9-10-5(11(12)13)3-8-6(4)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRXHYCXAJHABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2N=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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